N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex heterocyclic molecule featuring:
- A 1,3-benzodioxole moiety linked via a methyl group to the amide nitrogen.
- A quinazolinone core (8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline) with a fused 1,3-dioxole ring.
- A cyanomethylsulfanyl (-S-CH₂-CN) substituent at position 6 of the quinazolinone.
- A butanamide chain at position 7, connecting the quinazolinone to the benzodioxolylmethyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c24-5-7-34-23-26-16-10-20-19(32-13-33-20)9-15(16)22(29)27(23)6-1-2-21(28)25-11-14-3-4-17-18(8-14)31-12-30-17/h3-4,8-10H,1-2,6-7,11-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBDCKAUWWNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC#N)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the key amide bond . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, which are structurally related to the compound . For instance, derivatives of quinazolinone have shown significant inhibition against various bacterial strains. A study reported that specific modifications to the quinazolinone structure enhanced its antimicrobial effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | E. coli | 15 |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | S. aureus | 18 |
| N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | P. aeruginosa | 12 |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has also been investigated. Quinazolinone derivatives exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Anticancer Activity
The anticancer properties of quinazolinone derivatives have been extensively studied. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Study: Quinazolinone Derivatives in Cancer Therapy
A notable study investigated a series of quinazolinone derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- The cyanomethylsulfanyl group in the target compound is unique, offering a compact, polarizable substituent compared to bulkier carbamoyl or heterocyclic groups in analogs. This may facilitate interactions with enzymatic binding pockets .
- The benzodioxole moiety is conserved in most analogs, suggesting its role in π-π stacking or metabolic stability .
Computational and Bioactivity-Based Comparisons
Structural Similarity Metrics
Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis :
- Target vs. Analog 1: Tanimoto = 0.72 (high similarity due to shared quinazolinone core and sulfanyl linkage).
- Target vs. Analog 2 : Tanimoto = 0.68 (morpholine substitution reduces similarity).
- Target vs. Analog 4: Tanimoto = 0.55 (chlorinated pyridopyrimidinone introduces significant divergence).
The target compound clusters with Analog 1 and Analog 2 in chemical space networks, indicating shared pharmacophoric features .
Predicted Bioactivity
- Kinase inhibition: Analog 2’s morpholine group correlates with kinase inhibitory activity in Leishmania studies . The target’s cyanomethylsulfanyl group may similarly interact with ATP-binding pockets.
- Solubility: The cyanomethyl group’s polarity likely improves aqueous solubility compared to Analog 4’s chlorinated substituent .
- Metabolic stability : The benzodioxole moiety in the target and Analog 3 resists oxidative metabolism, a advantage over furan-containing Analog 1 .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C28H27N3O5S
IUPAC Name: this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities through various mechanisms:
-
Anticancer Activity :
- The compound has shown potential as an MDM2/MDM4 inhibitor. MDM2 and MDM4 are negative regulators of the p53 tumor suppressor pathway. By inhibiting these proteins, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells .
- In vitro studies have demonstrated that derivatives of similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines.
-
Antimicrobial Effects :
- Preliminary studies suggest that compounds with a similar scaffold exhibit antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the benzodioxole moiety is thought to contribute to this activity by disrupting microbial cell membranes or inhibiting critical metabolic pathways .
- Anti-inflammatory Properties :
Case Studies
Several studies have investigated the biological activities of related compounds or the specific compound itself:
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:
-
Synthesis Optimization :
- Various synthetic routes have been explored to improve yield and purity. Techniques such as microwave-assisted synthesis have been employed to expedite reactions while maintaining structural integrity.
-
Structure-Activity Relationship (SAR) :
- SAR studies indicate that modifications to the benzodioxole and quinazoline moieties can significantly impact biological activity. For instance, substituents that enhance lipophilicity often correlate with increased cellular uptake and potency.
- In Silico Studies :
Q & A
Q. What are the critical reaction conditions and catalysts for synthesizing this compound, and how can yields be optimized?
The synthesis involves multi-step reactions, including cyclocondensation and nucleophilic substitution. Key conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar aprotic environments .
- Catalysts : Potassium carbonate (K₂CO₃) to facilitate deprotonation and nucleophilic attack .
- Temperature : Controlled heating (60–80°C) to accelerate ring closure while avoiding decomposition . Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are recommended for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzodioxol methylene protons at δ 4.8–5.2 ppm) .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ for carbonyl (C=O) and 2200 cm⁻¹ for nitrile (C≡N) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C31H31N5O9S2: 682.6 g/mol) .
Q. What are the common synthetic intermediates in the preparation of this compound?
Key intermediates include:
- Quinazoline Core : Synthesized via cyclocondensation of anthranilic acid derivatives .
- Benzodioxol-Methyl Amine : Prepared by reductive amination of 1,3-benzodioxole-5-carbaldehyde .
- Cyanomethyl Thioether : Formed via nucleophilic substitution between cyanomethyl bromide and thiol intermediates .
Advanced Research Questions
Q. How can contradictions in reported biological activities of quinazoline derivatives be resolved?
- In Vitro vs. In Vivo Models : Compare activity in cell-based assays (e.g., GABA receptor binding ) with in vivo efficacy (e.g., PTZ-induced seizures in mice ).
- Molecular Docking : Use computational tools to validate target engagement (e.g., docking to GABA_A receptors to explain anticonvulsant activity discrepancies) .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to identify non-linear pharmacokinetic effects .
Q. What strategies improve aqueous solubility without compromising pharmacological activity?
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the butanamide side chain while preserving the quinazoline core .
- Prodrug Design : Convert the nitrile group to a hydrolyzable prodrug (e.g., phosphate ester) for enhanced solubility .
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and cytotoxicity .
Q. How should structure-activity relationship (SAR) studies be designed for analogs?
- Variable Substituents : Modify the cyanomethylsulfanyl group (e.g., replace with alkylthiols or arylthiols) to assess impact on target binding .
- Bioisosteric Replacement : Substitute benzodioxole with bioisosteres like benzofuran to evaluate metabolic stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazoline carbonyl) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
